Cas no 694-97-3 (Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel-)
694-97-3 structure
Product Name:Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel-
Numero CAS:694-97-3
MF:C7H10O
MW:110.153702259064
CID:514948
PubChem ID:96066
Update Time:2025-04-19
Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel-
- 5-Norbornen-2-ol,endo- (8CI)
- Bicyclo[2.2.1]hept-5-en-2-ol, endo-
- endo-2-Norborn-5-enol
- endo-2-Norbornenol
- endo-5-Hydroxynorbornene
- endo-Bicyclo[2.2.1]hept-5-en-2-ol
- endo-Dehydronorborneol
- NSC 108290
- 5-Norbornen-2-ol
- 694-97-3
- NSC 50234
- Bicyclo(2.2.1)hept-5-en-2-ol
- EINECS 235-987-9
- Bicyclo[2.2.1]hept-5-en-2-ol #
- bicyclo[2.2.1]hept-2-en-5-ol
- CS-W008466
- 5-Norbornen-2-ol, endo-
- FD14040
- NSC-110578
- SCHEMBL278517
- MFCD00167566
- AKOS015917582
- FT-0689543
- NSC-50234
- 5-Norbornene-2-ol
- bicyclo[2.2.1)hept-5-en-2-ol
- Bicyclo(2.2.1)hept-5-en-2-ol, exo-
- Bicyclo[2.2.1]hept-5-en-2-ol, exo-
- exo-2-Norbornenol
- NSC-108290
- NSC110578
- A806152
- NSC50234
- NS00051590
- exo-Dehydronorborneol
- Norbornen-5-ol
- 2890-98-4
- Bicyclo[2.2.1]hept-5-en-2-ol
- A905540
- DTXSID40871953
- ghl.PD_Mitscher_leg0.740
- 5-exo-norbornenol
- norbornene-5-ol
- EN300-110065
- 13080-90-5
- 5-bicyclo[2.2.1]hept-2-enol
- NSC108290
- 5-Norbornen-2-ol, exo-
- DS-13830
-
- Inchi: 1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2
- Chiave InChI: MKOSBHNWXFSHSW-UHFFFAOYSA-N
- Sorrisi: OC1CC2C=CC1C2
Proprietà calcolate
- Massa esatta: 110.073
- Massa monoisotopica: 110.073
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 128
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2A^2
- XLogP3: 0.8
Proprietà sperimentali
- Densità: 1.153
- Punto di ebollizione: 183.7°Cat760mmHg
- Punto di infiammabilità: 62°C
- Indice di rifrazione: 1.574
- PSA: 20.23000
- LogP: 0.94330
Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel- Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
694-97-3 (Bicyclo[2.2.1]hept-5-en-2-ol,(1R,2R,4R)-rel-) Prodotti correlati
- 95-12-5(Bicyclo2.2.1hept-5-en-2-ylmethanol)
- 133-21-1(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol)
- 13080-90-5(5-Norbornen-2-ol)
- 3385-61-3(4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-)
- 37275-49-3((3aR,4R,7R,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso